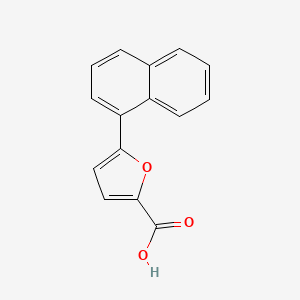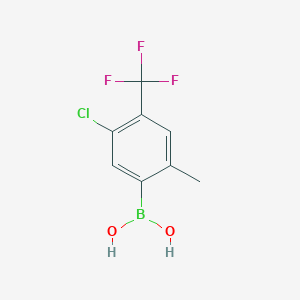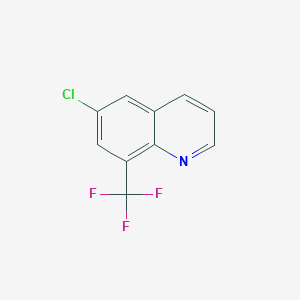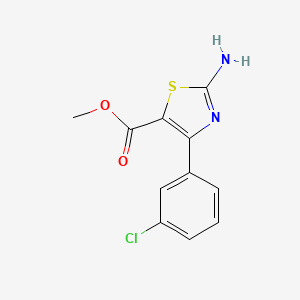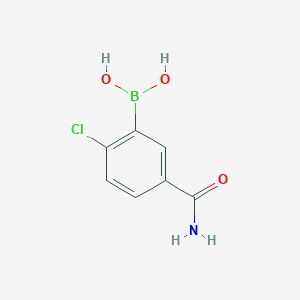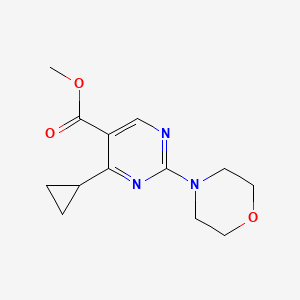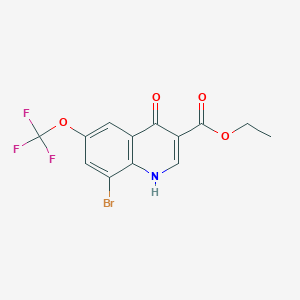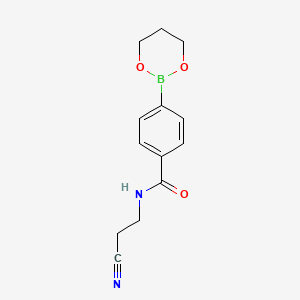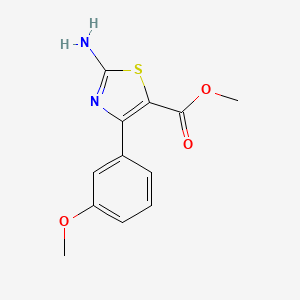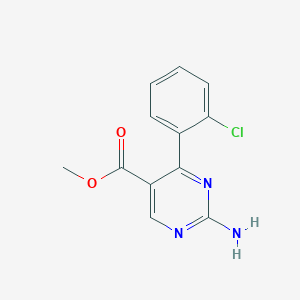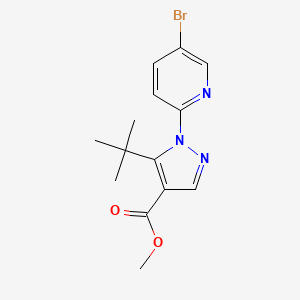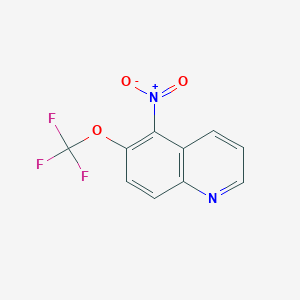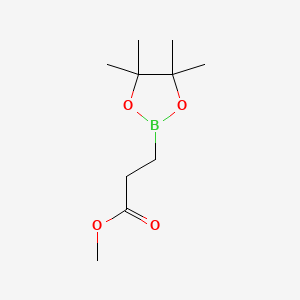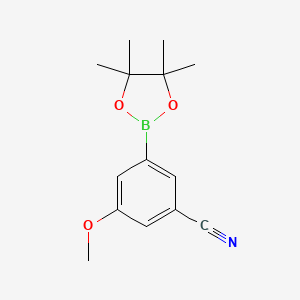
Methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Übersicht
Beschreibung
“Methyl 4-chloro-6-fluoroquinoline-2-carboxylate” is a chemical compound with the CAS Number: 301823-61-0. It has a molecular weight of 239.63 . The IUPAC name for this compound is methyl 4-chloro-6-fluoro-2-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-6-fluoroquinoline-2-carboxylate” is 1S/C11H7ClFNO2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,1H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-chloro-6-fluoroquinoline-2-carboxylate” has a molecular weight of 239.63 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a compound involved in various chemical syntheses and transformations. It serves as a precursor or an intermediate in the synthesis of diverse quinolone derivatives. For example, it's used in the synthesis of 1-[(2-thiazolyl)methyl]quinolones, which involves the formation of a stable carbon-nitrogen ylid (Izzo & Lee, 1988). Another study demonstrates its role in metalation/functionalization sequences applied to 2-bromo-3-fluoroquinolines, showcasing its versatility in chemical reactions (Ondi, Volle, & Schlosser, 2005).
Antimicrobial and Anti-Plasmodial Activity
Quinolone derivatives, synthesized using methyl 4-chloro-6-fluoroquinoline-2-carboxylate, have shown significant antimicrobial and anti-plasmodial activities. For instance, 6-fluoroquinoline derivatives modified at ring positions 2 and 4 exhibited potent in vitro and in vivo activities against Plasmodium falciparum strains (Hochegger et al., 2019). Another study synthesized novel chloroquinoline derivatives from this compound, which displayed promising antioxidant and anti-diabetic properties, including binding interactions with calf thymus DNA (Murugavel et al., 2017).
Structural and Spectroscopic Analysis
Research on the structure and properties of derivatives of methyl 4-chloro-6-fluoroquinoline-2-carboxylate includes NMR studies of its halogenated derivatives, providing valuable information about their chemical shifts and coupling constants (Podányi et al., 1996). This type of research is crucial for understanding the molecular structure and reactivity of these compounds.
Pharmaceutical Applications
Several quinolone derivatives derived from methyl 4-chloro-6-fluoroquinoline-2-carboxylate have been evaluated for their potential as pharmaceutical agents. Some of these compounds have shown high potency against various bacterial strains, highlighting their potential in developing new antibacterial drugs (Miyamoto et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-chloro-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAWNDWONHOZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674840 | |
| Record name | Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | |
CAS RN |
301823-61-0 | |
| Record name | Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



